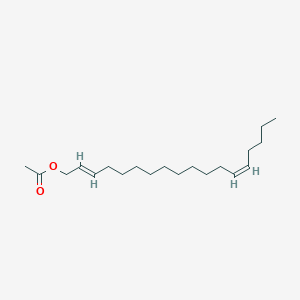

(2E,13Z)-Octadecadienyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(2E,13Z)-octadeca-2,13-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRSOYAGXTXEMK-NHRIVICHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893861 | |

| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86252-74-6, 86252-65-5 | |

| Record name | 2,13-Octadecadien-1-ol, acetate, (2E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,Z)-2,13-Octadecadienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthetic Pathway of (2E,13Z)-Octadecadienyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,13Z)-Octadecadienyl acetate (B1210297) is a crucial semiochemical, acting as a potent sex pheromone in various lepidopteran species, particularly within the Sesiidae family (clearwing moths). Understanding its biosynthesis is paramount for developing species-specific, environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (2E,13Z)-Octadecadienyl acetate, drawing upon established principles of moth pheromone biosynthesis. While direct enzymatic evidence for this specific molecule is still an active area of research, this document outlines the putative enzymatic steps, details the experimental protocols required for its elucidation, and presents the necessary visualizations to facilitate a deeper understanding of this complex biochemical process.

Introduction

Lepidopteran sex pheromones are typically long-chain unsaturated fatty acid derivatives, including alcohols, aldehydes, and acetates. Their biosynthesis originates from primary fatty acid metabolism, followed by a series of modifications catalyzed by specialized enzymes in the female pheromone gland. These modifications include desaturation, chain shortening or elongation, reduction, and acetylation, which collectively produce the species-specific pheromone blend. This compound, a C18 diene acetate, is a key attractant for several pest species, making its biosynthetic pathway a target of significant scientific interest.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to commence with a common C18 saturated fatty acid precursor, stearoyl-CoA, derived from de novo fatty acid synthesis. The formation of the specific diene acetate likely proceeds through the sequential action of desaturases, a reductase, and an acetyltransferase.

A plausible biosynthetic route involves two key desaturation steps to introduce the double bonds at the Δ2 and Δ13 positions with the correct E and Z stereochemistry, respectively. This is followed by the reduction of the carboxyl group to an alcohol and subsequent acetylation.

The proposed pathway is as follows:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to Stearoyl-CoA (18:0-CoA).

-

First Desaturation (Δ13): A specific Δ13-desaturase introduces a double bond at the 13th position of the stearoyl-CoA backbone, likely with Z stereochemistry, to form (Z)-13-Octadecenoyl-CoA.

-

Second Desaturation (Δ2): A Δ2-desaturase then acts on the monounsaturated intermediate to introduce a double bond at the 2nd position with E stereochemistry, yielding (2E,13Z)-Octadecadienoyl-CoA.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester of (2E,13Z)-Octadecadienoyl-CoA to the corresponding alcohol, (2E,13Z)-Octadecadien-1-ol.

-

Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA to produce the final pheromone component, this compound.

It is also conceivable that the order of desaturation events could be reversed, or that a single multifunctional desaturase is involved. However, the proposed pathway is consistent with the general understanding of moth pheromone biosynthesis.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table outlines the expected classes of quantitative data that would be collected to fully characterize this pathway.

| Parameter | Description | Method of Measurement | Expected Units |

| Substrate Concentration | Endogenous levels of fatty acid precursors (e.g., Stearoyl-CoA) in the pheromone gland. | GC-MS, LC-MS/MS | ng/gland or pmol/gland |

| Intermediate Concentrations | Levels of biosynthetic intermediates (e.g., (Z)-13-Octadecenoyl-CoA, (2E,13Z)-Octadecadienoyl-CoA, (2E,13Z)-Octadecadien-1-ol). | GC-MS, LC-MS/MS | ng/gland or pmol/gland |

| Final Product Titer | Amount of this compound produced per female. | GC-MS | ng/female |

| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | In vitro enzyme assays with purified or heterologously expressed enzymes. | µM |

| Enzyme Kinetics (Vmax) | Maximum rate of the enzymatic reaction. | In vitro enzyme assays with purified or heterologously expressed enzymes. | pmol/min/mg protein |

| Relative Conversion Rates | Efficiency of each enzymatic step in the pathway. | Isotopic labeling studies and analysis of product ratios. | % conversion |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of in vivo and in vitro experimental approaches.

Pheromone Gland Extraction and Analysis

-

Objective: To identify and quantify the pheromone components and potential precursors in the pheromone gland.

-

Protocol:

-

Pheromone glands are excised from virgin female moths during their peak calling period.

-

The glands are immediately submerged in a small volume of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard.

-

The extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures and determine the relative amounts of the compounds present.

-

Isotopic Labeling Studies

-

Objective: To trace the metabolic fate of precursors and confirm the sequence of biosynthetic steps.

-

Protocol:

-

A deuterium- or ¹³C-labeled precursor (e.g., deuterated stearic acid) is topically applied to the pheromone gland of a live female moth.

-

After a specific incubation period, the pheromone gland is extracted as described above.

-

The extract is analyzed by GC-MS to detect the incorporation of the isotopic label into the proposed intermediates and the final pheromone product. The position of the label provides crucial information about the enzymatic reactions.

-

Identification and Functional Characterization of Biosynthetic Enzymes

-

Objective: To identify the genes encoding the desaturases, reductase, and acetyltransferase and to confirm their enzymatic function.

-

Protocol:

-

Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to generate a transcriptome. Candidate genes for desaturases, reductases, and acetyltransferases are identified based on homology to known pheromone biosynthesis genes from other moth species.

-

Heterologous Expression: The candidate genes are cloned into an expression vector and expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9).

-

Enzyme Assays: The recombinant cells are supplied with the putative substrate(s). The cell culture is then extracted and analyzed by GC-MS to determine if the expected product is formed, thus confirming the function of the enzyme. For example, to test a putative Δ13-desaturase, yeast cells expressing the candidate gene would be supplemented with stearic acid, and the fatty acid profile would be analyzed for the presence of (Z)-13-octadecenoic acid.

-

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound presents a fascinating area of study in insect chemical ecology and biochemistry. While the precise enzymatic machinery remains to be fully elucidated, the proposed pathway, based on established principles of moth pheromone biosynthesis, provides a solid framework for future research. The experimental protocols detailed herein offer a roadmap for the identification and characterization of the key enzymes involved. A thorough understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of insect biochemistry but also pave the way for the development of novel and sustainable pest control strategies.

The Occurrence of 2,13-Octadecadienyl Acetates in Insects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain unsaturated esters, specifically 2,13-octadecadienyl acetates, represent a significant class of semiochemicals in the insect world. Primarily identified as sex pheromones, these compounds play a crucial role in the chemical communication systems of various insect species, most notably within the family Sesiidae, commonly known as clearwing moths. The precise isomeric blend of these acetates is often the key to species-specific attraction, making them a focal point for research in chemical ecology, pest management, and the development of novel drug development tools. This technical guide provides a comprehensive overview of the natural occurrence, quantitative analysis, and experimental protocols for the identification of 2,13-octadecadienyl acetates in insects. Furthermore, it outlines a plausible biosynthetic pathway and a general workflow for pheromone identification.

Data Presentation: Quantitative Analysis of Octadecadienyl Acetate (B1210297) Pheromones

The specificity of insect chemical communication is frequently dependent on the precise ratio of different pheromone components. The following table summarizes the quantitative data on the ratios of various octadecadienyl acetate isomers and related compounds identified in the pheromone glands of several clearwing moth species.

| Species | Compound 1 | Compound 2 | Ratio (C1:C2) | Reference |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate | 90:10 to 95:5 | [1] |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate | (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 | [1] |

| Synanthedon nashivora | (3Z,13Z)-3,13-octadecadienyl acetate | (2E,13Z)-2,13-octadecadienyl acetate | 7:3 | [2] |

| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol | (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 | [3][4] |

| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | - | Major Component | [1] |

Experimental Protocols

The identification and quantification of 2,13-octadecadienyl acetates in insects necessitate a combination of meticulous extraction techniques, high-resolution analytical methods, and sensitive bioassays.

Pheromone Gland Extraction and Volatile Collection

Objective: To isolate pheromone components from the producing gland or the surrounding air.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

Glass vials (2 ml) with Teflon-lined caps

-

Hexane (B92381) (analytical grade)

-

Adsorbent tubes (e.g., containing Porapak Q or Tenax)

-

Air pump for volatile collection

Protocol for Gland Extraction: [1]

-

Anesthetize a virgin female moth by cooling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Place the excised gland into a small glass vial containing a minimal amount of hexane (e.g., 20-50 µL).

-

Allow the extraction to proceed for 15-30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The resulting hexane extract can be directly analyzed or stored at low temperatures (-20°C or below) in a sealed vial.

Protocol for Volatile Collection (Aeration):

-

Place individual virgin female moths in a glass chamber.

-

Draw purified and humidified air over the moths and through an adsorbent tube for a set period (e.g., 4-8 hours) during their calling phase.

-

Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent like hexane.

Analytical Chemistry Techniques

Objective: To separate, identify, and quantify the components of the pheromone extract.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) and a gas chromatograph with an electroantennographic detector (GC-EAD).

GC-MS Conditions (Typical): [1]

-

Capillary GC column: Suitable for pheromone analysis (e.g., DB-5, HP-5ms, or a more polar column like DB-23 for isomer separation).[3]

-

Injection: Cool on-column injection is preferred to prevent isomerization of certain compounds.[2]

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: 10-15°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

Identification: Achieved by comparing the mass spectra and retention times of the sample components with those of authentic synthetic standards.

GC-EAD Analysis: [3]

-

The effluent from the GC column is split, with one part directed to the flame ionization detector (FID) and the other to a purified and humidified airstream flowing over an excised male moth antenna.

-

Two electrodes are placed in contact with the base and the tip of the antenna to measure the potential difference.

-

As electrophysiologically active compounds elute from the GC and pass over the antenna, they elicit a depolarization of the antennal neurons, which is recorded as a voltage change (EAG response).[1]

-

By aligning the EAG responses with the peaks on the GC chromatogram, the biologically active components of the extract can be identified.[1]

Behavioral Assays

Objective: To confirm the attractive properties of the identified compounds and to determine the optimal blend for eliciting a behavioral response in male moths.

Wind Tunnel Assay: [1]

-

A wind tunnel provides a controlled environment with a laminar airflow.

-

A synthetic blend of the identified pheromone components is released from a point source at the upwind end of the tunnel.

-

Male moths are released at the downwind end, and their flight behavior (e.g., taking flight, upwind anemotaxis, casting, landing at the source) is observed and quantified.

-

Traps (e.g., delta or funnel traps) are baited with lures containing different ratios of the synthetic pheromone components.

-

The traps are deployed in the natural habitat of the target species.

-

The number of male moths captured in each trap is recorded over a period of time to determine the most attractive blend.

Mandatory Visualization

References

(2E,13Z)-Octadecadienyl Acetate: A Technical Guide to its Role as a Semiochemical in Moths

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,13Z)-Octadecadienyl acetate (B1210297) is a significant semiochemical, primarily functioning as a key component of the sex pheromone in numerous moth species, particularly within the family Sesiidae, commonly known as clearwing moths. This long-chain unsaturated ester plays a crucial role in mate location and reproductive isolation. Understanding the chemical ecology, biosynthesis, and perception of this compound is vital for the development of species-specific pest management strategies, such as mating disruption and mass trapping, as well as for advancing our knowledge of insect chemical communication and neurobiology. This technical guide provides a comprehensive overview of the bioactivity, experimental evaluation, and the underlying biochemical pathways associated with (2E,13Z)-octadecadienyl acetate.

Data Presentation: Quantitative Bioactivity

The efficacy of this compound and its blends with other isomers varies among different moth species. The following tables summarize quantitative data from electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Response Data

Electroantennography measures the summated electrical response of antennal olfactory receptor neurons to a volatile compound. A higher amplitude indicates a stronger antennal response.

| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |

| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Antennae of both virgin male and female moths showed similar dose-response patterns.[1] |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (3Z,13Z)-18:OAc, (3Z,13Z)-18:OH, and (2E,13Z)-18:OAc | Not specified | Strong responses | All three compounds elicited strong responses from male antennae. |

| Nokona pernix | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) (ratio 9:1) | Not specified | EAG-active | Identified as EAG-active components from gland extract.[2] |

Note: Specific EAG response values in millivolts for pure this compound are not consistently reported across the literature, highlighting a need for standardized reporting in future studies.

Table 2: Field Trapping and Behavioral Response Data

Field trapping assays provide real-world data on the attractiveness of pheromone lures.

| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Location/Notes |

| Synanthedon tipuliformis (Currant Clearwing Moth) | (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure.[3] | Tasmania. This refutes the suggestion of a different pheromone strain there. |

| Synanthedon tipuliformis | 100:3 blend of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate | Up to 200-300 moths/trap/wk during peak flight. | Washington. |

| Synanthedon bicingulata | 4.3:5.7 ratio of (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate | 13.2 ± 2.2 (in bucket traps)[3] | - |

| Synanthedon nashivora | 7:3 ratio of (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate | Data not specified, but this ratio was most attractive.[3] | - |

| Nokona pernix | 9:1 ratio of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol | Attracted males well, while a single component scarcely attracted males. | Field evaluation. |

| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal as the main component | Specific attraction to lures with this isomer. | Field evaluation of four geometric isomers. |

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of bioactivity studies. The following are generalized protocols for key experiments.

Pheromone Gland Extraction and Volatile Collection

Objective: To isolate and identify pheromone components from female moths.

Protocol for Gland Extraction:

-

Anesthetize virgin female moths by cooling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Place the excised gland into a small glass vial containing a minimal amount of a suitable solvent (e.g., 20-50 µL of hexane).[4]

-

Allow the extraction to proceed for 15-30 minutes at room temperature.[4]

-

Carefully remove the gland tissue. The resulting extract can be directly analyzed or stored at low temperatures.[4]

Protocol for Aeration (Volatile Collection):

-

Place several calling virgin female moths in a clean glass chamber.

-

Pass a stream of purified, humidified air over the moths.

-

Draw the air out of the chamber through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax TA) using a gentle vacuum.[4]

-

After a set collection period (e.g., 4-8 hours), elute the trapped volatiles from the adsorbent with a small volume of solvent.[4]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds in a pheromone extract.

Methodology:

-

The pheromone extract is injected into a gas chromatograph (GC) to separate its components.

-

The effluent from the GC column is split into two streams. One stream goes to the GC's detector (e.g., a flame ionization detector - FID), while the other is directed over a prepared moth antenna.

-

Two electrodes are placed in contact with the base and the tip of the antenna to measure the potential difference.[4]

-

As electrophysiologically active compounds elute from the GC and pass over the antenna, they elicit a depolarization of the antennal neurons, which is recorded as a voltage change (EAG response).[4]

-

By aligning the EAG responses with the peaks on the GC chromatogram, the biologically active components of the extract can be identified.[4]

Electroantennography (EAG)

Objective: To measure the overall electrical response of a moth's antenna to a specific volatile compound.

Protocol:

-

Moth Preparation: Immobilize the moth, often by restraining it in a pipette tip with only its head and antennae protruding.

-

Electrode Placement: Insert a reference electrode into a non-olfactory part of the head (e.g., the eye) and place a recording electrode in contact with the distal end of the antenna.

-

Stimulus Delivery: Pass a continuous stream of purified and humidified air over the antenna. A puff of air containing the test compound at a known concentration is injected into this airstream for a defined period (e.g., 0.5 seconds).

-

Data Recording: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following the stimulus is measured as the EAG response in millivolts (mV).

-

Controls: A solvent blank is used as a negative control, and a known potent attractant can be used as a positive control.

Behavioral Assays

Objective: To determine the attractiveness of a synthetic pheromone or blend to male moths.

Wind Tunnel Bioassay:

-

A wind tunnel provides a controlled environment with laminar airflow.

-

A pheromone source (e.g., a rubber septum impregnated with the synthetic compound) is placed at the upwind end of the tunnel.

-

Male moths are released at the downwind end.

-

Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded and quantified.

Field Trapping:

-

Traps (e.g., delta or funnel traps) are baited with lures containing different ratios and dosages of the synthetic pheromone components.[4]

-

Traps are deployed in the natural habitat of the target species.[4]

-

The number of male moths captured in each trap is recorded over a period to determine the most attractive blend and dose.[4]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of C18 dienyl acetate pheromones in moths is a multi-step enzymatic process that typically begins with common fatty acid precursors.[4] The pathway involves desaturation, chain modification, reduction, and acetylation.

Olfactory Signal Transduction in Moths

The perception of pheromones in moths is a complex process that occurs within the olfactory sensory neurons (OSNs) located in the antennal sensilla. The exact mechanism of signal transduction is still under investigation, with evidence supporting both ionotropic and metabotropic pathways.

Experimental Workflow for Pheromone Bioactivity Assessment

The process of identifying and characterizing the bioactivity of a moth pheromone typically follows a standardized workflow, from initial chemical identification to field validation.

References

The Silent Language of Clearwings: A Technical Guide to the Chemical Ecology of Sesiidae Moths

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The Sesiidae family, commonly known as clearwing moths, presents a fascinating subject for the study of chemical ecology. These diurnal moths are renowned for their striking Batesian mimicry of Hymenoptera, a defense mechanism that extends to their sophisticated use of chemical communication.[1] Their sex pheromones, often highly specific blends of long-chain unsaturated alcohols and acetates, are crucial for mate location and reproductive isolation.[2] This technical guide provides a comprehensive overview of the chemical ecology of Sesiidae, detailing their pheromone compositions, the experimental protocols for their identification and analysis, and the underlying biochemical pathways.

I. Sesiidae Pheromone Composition: A Quantitative Overview

The sex pheromones of Sesiidae moths are typically blends of two or more structurally related compounds, with the specific ratio of these components being critical for attracting conspecific males.[2] The most common constituents are C18 unsaturated alcohols and their corresponding acetates.[2] The following tables summarize the known pheromone components and their effective ratios for several Sesiidae species, providing a valuable comparative dataset for researchers.

| Species | Major Pheromone Component(s) | Ratio | Reference |

| Paranthrene robiniae (Western Poplar Clearwing) | (E,Z)-3,13-octadecadienyl alcohol & (Z,Z)-3,13-octadecadienyl alcohol | ~4:1 | [3][4] |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate (B1210297) & (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 | [5][6][7][8] |

| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate & (E,Z)-2,13-octadecadienyl acetate | 7:3 | [9] |

| Carmenta chrysophanes | (Z,Z)-3,13-octadecadien-1-yl acetate & (Z,Z)-3,13-octadecadien-1-ol | 90:10 | [10] |

| Sesia tibialis | (Z,Z)-3,13-octadecadienyl acetate & (Z,Z)-3,13-octadecadienyl alcohol | 4:1 | [3] |

| Glossosphecia romanovi | (3Z,13Z)-octadecadien-1-ol & (3Z,13Z)-octadecadienyl acetate | ~20:1 | [11] |

| Synanthedon tenuis | (Z,Z)-3,13-octadecadien-1-ol | Single Component | [12] |

II. Experimental Protocols: From Gland to Field

The identification and validation of Sesiidae pheromones involve a multi-step process that combines analytical chemistry, electrophysiology, and behavioral assays. This section provides detailed methodologies for the key experiments.

A. Pheromone Gland Extraction

The initial step involves the careful extraction of pheromones from the female moth's pheromone gland.

Methodology:

-

Gland Dissection: Female moths are typically dissected during their calling period (the time of pheromone release) to maximize the yield. The terminal abdominal segments containing the pheromone gland are excised.

-

Solvent Extraction: The excised glands are immersed in a small volume of a non-polar solvent, most commonly hexane, for a specific duration (e.g., 30 minutes to several hours).[13] This process extracts the volatile pheromone components.

-

Concentration: The resulting extract is often concentrated under a gentle stream of nitrogen to reduce the volume and increase the concentration of the pheromones for subsequent analysis.

B. Pheromone Identification: GC-MS and GC-EAD

Gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD) are the cornerstone techniques for identifying and quantifying pheromone components.

Methodology:

-

Gas Chromatography (GC): The pheromone extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with the stationary phase of the GC column.[13]

-

Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that aids in the structural elucidation of the molecule.[13][14]

-

Electroantennographic Detection (EAD): In parallel with the MS detector, the effluent from the GC column is passed over an excised male moth antenna.[15][16] If a biologically active compound (a pheromone component) elutes, it will elicit a measurable electrical response from the antenna, which is recorded as a peak on an electroantennogram.[13][17] This technique is highly sensitive and specific for identifying compounds that are detected by the male moth's olfactory system.

References

- 1. Sesiidae - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electroantennography - Wikipedia [en.wikipedia.org]

- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 17. ockenfels-syntech.com [ockenfels-syntech.com]

A Technical Guide to the Discovery and Identification of Clearwing Moth Sex Pheromones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the discovery and identification of sex pheromones in clearwing moths (Lepidoptera: Sesiidae). This information is crucial for developing species-specific monitoring and pest management strategies, as well as for broader research in chemical ecology and neurobiology.

Introduction to Clearwing Moth Sex Pheromones

Clearwing moths are a diverse family of insects, with many species being significant pests of agricultural crops, ornamental plants, and forest trees. The larvae of these moths bore into the woody tissues of their host plants, causing significant damage that can lead to economic losses. Due to their cryptic larval stage, traditional pest control methods are often inefficient. The use of synthetic sex pheromones for monitoring and mating disruption has emerged as a highly effective and environmentally benign alternative.

Female clearwing moths release complex, species-specific blends of volatile organic compounds to attract conspecific males for mating. These sex pheromones are typically composed of long-chain, unsaturated fatty alcohols, acetates, or aldehydes, often with specific stereoisomers being crucial for biological activity. The precise ratio of these components is critical for eliciting a behavioral response in males, ensuring reproductive isolation between closely related species.

Identified Sex Pheromones of Clearwing Moths

The following table summarizes the identified sex pheromone components for a range of clearwing moth species. The chemical composition and, where known, the specific ratios of these components are provided.

| Species | Major Pheromone Component(s) | Minor Pheromone Component(s) | Ratio |

| Paranthrene robiniae | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol | ~4:1 | |

| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadienyl acetate | ~4.3:5.7 | |

| Synanthedon scoliaeformis | (E,Z)-2,13-Octadecadienyl acetate | (E,Z)-2,13-Octadecadien-1-ol, Octadecyl acetate, Octadecan-1-ol, (Z,Z)-3,13-Octadecadienyl acetate, (Z)-13-Octadecenyl acetate | |

| Synanthedon tipuliformis | (E,Z)-2,13-Octadecadien-1-yl acetate | (E,Z)-3,13-Octadecadienyl acetate | |

| Carmenta chrysophanes | (Z,Z)-3,13-Octadecadien-1-yl acetate, (Z,Z)-3,13-Octadecadien-1-ol | 90:10 | |

| Synanthedon tenuis | (Z,Z)-3,13-Octadecadien-1-ol | Single component | |

| Synanthedon vespiformis | (E,Z)-2,13-Octadecadien-1-yl acetate, (Z,Z)-3,13-Octadecadien-1-yl acetate | ||

| Paranthrene tabaniformis | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol, (E,Z)-2,13-Octadecadien-1-ol | (Z)-13-Octadecen-1-ol, Octadecan-1-ol | 64.0:32.4:1.4:0.9:1.3[1][2] |

| Sesia apiformis | (Z,Z)-3,13-Octadeca-3,13-dien-1-ol, (E,Z)-2,13-Octadeca-2,13-dienal | (E,Z)-2,13-Octadecadien-1-ol | ~1:7 (SPME) |

| Carmenta mimosa | (Z,Z)-3,13-Octadecadienyl acetate | Single component[3][4] | |

| Melittia cucurbitae | (Z,Z)-3,13-Octadecadien-1-yl acetate, (E,Z)-3,13-Octadecadien-1-yl acetate | ||

| Synanthedon exitiosa | (Z,Z)-3,13-Octadecadien-1-yl acetate | ||

| Synanthedon myopaeformis | (Z,Z)-3,13-Octadecadien-1-yl acetate | ||

| Synanthedon hector | (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadienyl acetate, (E,Z)-2,13-Octadecadienyl acetate |

Experimental Protocols for Pheromone Identification

The identification of clearwing moth sex pheromones is a multi-step process that involves the collection of pheromone components, their separation and analysis, and electrophysiological validation.

Pheromone Extraction

The initial step involves the collection of the volatile pheromone compounds from female moths. Two primary methods are employed:

-

Solvent Extraction of Pheromone Glands: This is a terminal method that involves the dissection of the pheromone-producing gland, typically located in the terminal abdominal segments of the female moth.

-

Insect Preparation: Anesthetize virgin female moths by cooling them to 4°C.

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland.

-

Extraction: Immediately place the dissected gland into a vial containing a small volume (e.g., 100-200 µL) of a high-purity organic solvent such as hexane (B92381) or dichloromethane.

-

Incubation: Allow the extraction to proceed for several hours at room temperature.

-

Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

-

Headspace Volatile Collection (Solid Phase Microextraction - SPME): This is a non-destructive method that samples the volatile compounds released by living, "calling" (pheromone-releasing) female moths.

-

Apparatus Setup: Place one or more calling virgin female moths in a clean glass chamber.

-

SPME Fiber Exposure: Insert an SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) into the chamber, exposing it to the headspace around the moths for a defined period (e.g., 30-60 minutes).

-

Analyte Adsorption: The volatile pheromone components will adsorb onto the fiber coating.

-

Sample Analysis: The fiber is then retracted and can be directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.

-

Gas Chromatography-Electroantennography (GC-EAG)

GC-EAG is a powerful technique used to identify which compounds in a complex mixture are biologically active. It couples a gas chromatograph with an electroantennogram, which uses a live moth antenna as a detector.

-

GC Separation: The pheromone extract is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed over an excised male moth antenna.

-

Antennal Response: The antenna is mounted between two electrodes, and the electrical potential across the antenna is measured. When a biologically active compound (a pheromone component) passes over the antenna, it elicits a depolarization, which is recorded as a negative voltage change (an EAG response).

-

Data Analysis: By comparing the timing of the EAG responses with the peaks on the FID chromatogram, researchers can pinpoint the biologically active compounds in the extract.

Gas Chromatography-Mass Spectrometry (GC-MS)

Once the biologically active compounds have been identified using GC-EAG, GC-MS is used to determine their chemical structures.

-

GC Separation: As with GC-EAG, the pheromone extract is separated into its individual components by the gas chromatograph.

-

Mass Spectrometry: As each component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized, typically by electron impact, which causes them to fragment in a predictable pattern.

-

Mass Spectrum: The mass spectrometer separates the resulting charged fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Structure Elucidation: The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to libraries of known spectra. Further analysis of the fragmentation can help to deduce the positions of double bonds and functional groups.

Visualizations of Key Processes

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification of clearwing moth sex pheromones.

Olfactory Signaling Pathway in Moths

Caption: Pheromone reception and signaling cascade in moths.

Conclusion

The identification of clearwing moth sex pheromones is a critical area of research with significant practical applications in pest management. The combination of sophisticated analytical techniques such as GC-EAG and GC-MS has enabled the elucidation of the complex chemical communication systems of these insects. A thorough understanding of the specific pheromone components and their precise ratios is essential for the development of effective and species-specific lures for monitoring and mating disruption programs. Continued research in this field will undoubtedly lead to the discovery of new pheromones and the refinement of existing pest control strategies, contributing to more sustainable agricultural and forestry practices.

References

- 1. Identification of minor sex pheromone components of the poplar clearwing moth Paranthrene tabaniformis (Lepidoptera, Sesiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Female sex pheromone secreted by Carmenta mimosa (Lepidoptera: Sesiidae), a biological control agent for an invasive weed in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E,13Z)-Octadecadienyl Acetate Isomers: A Technical Guide to Their Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of (2E,13Z)-octadecadienyl acetate (B1210297) and its isomers, with a focus on their role as insect sex pheromones. The information presented herein is intended to support research and development efforts in pest management, chemical ecology, and drug development.

(2E,13Z)-Octadecadienyl acetate is a significant semiochemical, primarily identified as a key component of the female-produced sex pheromones of various species of clearwing moths (Lepidoptera: Sesiidae).[1] These compounds are highly specific and potent, capable of attracting conspecific males from a distance, making them valuable tools for monitoring and controlling pest populations. The precise blend and ratio of different isomers are often crucial for species-specific attraction.[1]

Quantitative Bioactivity Data

The biological activity of pheromones is highly dependent on the specific isomers and their ratios. The following tables summarize quantitative data on the composition of octadecadienyl acetate pheromones in different moth species and the electrophysiological and behavioral responses they elicit. While specific quantitative data for this compound is not extensively available in single comprehensive public datasets, the following represents typical findings in the field for related compounds.

Table 1: Isomeric Ratios of Octadecadienyl Acetate Pheromones in Clearwing Moths

| Species | Compound 1 | Compound 2 | Ratio (C1:C2) |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate | 90:10 to 95:5 |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate | (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 |

| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol | (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 |

Table 2: Electroantennography (EAG) and Behavioral Response Data

| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Behavioral Effect |

| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Attraction |

| Dioryctria abietella | 9Z,11E-14:OAc | Not specified | Stronger than to C25 pentaene | Attraction |

Note: Data for a direct EAG response to pure (2E,13Z)-2,13-octadecadien-1-ol acetate in a comparative context is limited in the reviewed literature. The data for V. polistiformis is for a blend where a related isomer is the major component.[3][4]

Experimental Protocols

The identification, quantification, and characterization of this compound and its isomers rely on a combination of sophisticated analytical and biological assays.

Pheromone Gland Extraction and Volatile Collection

Objective: To isolate pheromone components from the producing gland or the surrounding air.[1]

Protocol for Gland Extraction:

-

Anesthetize a virgin female moth by cooling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Place the excised gland into a small glass vial containing a minimal amount of a suitable solvent (e.g., 20-50 µL of hexane).

-

Allow the extraction to proceed for 15-30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The resulting extract can be directly analyzed or stored at low temperatures (-20°C or below) in a sealed vial.[1]

Protocol for Aeration (Volatile Collection):

-

Place several calling virgin female moths in a clean glass chamber.

-

Pass a stream of purified, humidified air over the moths.

-

Draw the air out of the chamber through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax TA) using a gentle vacuum.

-

After a set collection period (e.g., 4-8 hours), remove the adsorbent tube.

-

Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent like hexane.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the pheromone extract.[1]

Typical GC-MS Conditions:

-

Injector: Splitless or cool on-column injection to prevent thermal degradation.

-

Capillary GC column: Suitable for pheromone analysis (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: 10-15°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Identification is achieved by comparing the mass spectra and retention times of the sample components with those of authentic synthetic standards.[1]

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus, indicating which compounds are biologically active.[1][3]

Protocol:

-

Moth Preparation: Immobilize the moth, for instance, by restraining it in a pipette tip with only its head and antennae protruding.

-

Electrode Placement: Insert a reference electrode into a non-olfactory part of the head (e.g., the eye), and place a recording electrode in contact with the distal end of the antenna.

-

Stimulus Delivery: Pass a purified and humidified continuous air stream over the antenna. Inject a puff of air containing the test compound at a known concentration into this airstream for a defined period (e.g., 0.5 seconds).

-

Data Recording: Amplify and record the voltage difference between the electrodes. The amplitude of the negative deflection following the stimulus is measured as the EAG response.

-

Controls: Use a solvent blank as a negative control and a known potent attractant as a positive control to ensure the preparation is responsive.

Behavioral Assays

Objective: To confirm the attractive properties of the identified compounds and to determine the optimal blend for eliciting a behavioral response in male moths.[1]

Wind Tunnel Assay: A wind tunnel provides a controlled environment with laminar airflow to observe and quantify moth behavior.[1][3]

-

A pheromone source (e.g., a rubber septum impregnated with the synthetic compound or blend) is placed at the upwind end of the tunnel.

-

Male moths are released at the downwind end.

-

Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded.[1]

Field Trapping:

-

Deploy traps (e.g., delta or funnel traps) baited with lures containing different ratios of the synthetic pheromone components in the natural habitat of the target species.

-

Record the number of male moths captured in each trap over a period to determine the most attractive blend.[1]

Signaling Pathways and Experimental Workflows

The biological function of this compound and its isomers is mediated by a complex series of molecular events within the male moth's antenna.

References

An In-depth Technical Guide to Octadecadienyl Acetate Pheromones: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienyl acetates are a class of long-chain unsaturated esters that play a crucial role as sex pheromones in numerous insect species, particularly within the order Lepidoptera. These semiochemicals are highly specific and potent, capable of eliciting behavioral responses in conspecifics at remarkably low concentrations. A thorough understanding of their physical and chemical properties is paramount for researchers in chemical ecology, pest management, and drug development, as these characteristics dictate their environmental fate, biological activity, and the methodologies required for their synthesis, analysis, and effective application. This technical guide provides a comprehensive overview of the core physical and chemical properties of octadecadienyl acetate (B1210297) pheromones, detailed experimental protocols for their characterization, and visualizations of relevant biological and analytical pathways.

Physical and Chemical Properties

The physical and chemical properties of octadecadienyl acetates are largely influenced by their long hydrocarbon chain, the presence and position of double bonds, and the acetate functional group. These properties are critical for their function as airborne signals.

General Properties

-

Volatility and Boiling Point : As long-chain esters, octadecadienyl acetates have relatively low volatility and high boiling points. This allows them to persist in the environment for a sufficient duration to be detected by receptive insects. The boiling point is influenced by the degree of unsaturation and the isomeric configuration of the double bonds.[1][2]

-

Solubility : Due to their long, nonpolar hydrocarbon chains, octadecadienyl acetates are generally insoluble in water.[1][3][4] However, they are soluble in nonpolar organic solvents such as hexane (B92381), heptane, chloroform, dichloromethane, diethyl ether, and toluene.[5] This hydrophobicity is a key factor in their interaction with the lipid-rich sensilla of insect antennae.

-

Vapor Pressure : The vapor pressure of these compounds is low, which is a critical characteristic for a chemical signal that needs to be released in a controlled manner and travel over distances to reach a target.[2][6][7][8][9] The vapor pressure can be influenced by the position of the double bonds within the hydrocarbon chain.[7]

-

Stability : The unsaturated nature of octadecadienyl acetates makes them susceptible to oxidation and isomerization, particularly when exposed to heat, light, and certain chemicals. This instability is a crucial consideration for their synthesis, storage, and formulation in pest management applications.

Quantitative Data Summary

The following table summarizes key quantitative data for representative octadecadienyl acetate pheromones and related compounds. It is important to note that these values can vary depending on the specific isomer and experimental conditions.

| Property | Compound | Value | Reference |

| Molecular Weight | (3Z,13Z)-3,13-Octadecadien-1-ol acetate | 308.5 g/mol | [10] |

| Boiling Point | (Z)-9-Dodecen-1-yl Acetate | 285.97 °C | [11] |

| Vapor Pressure | (Z)-7-Dodecenyl acetate (at 30.5 °C) | 0.562 Pa | [7] |

| (Z)-9-Tetradecenyl acetate (at 30.5 °C) | 0.094 Pa | [7] | |

| Kovats Retention Index | (3Z,13Z)-3,13-Octadecadien-1-ol acetate (Semi-standard non-polar column) | 2000 | [10] |

| (3Z,13Z)-3,13-Octadecadien-1-ol acetate (Standard polar column) | 2064 | [10] |

Experimental Protocols

Accurate characterization of octadecadienyl acetates relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pheromones.[12][13]

Objective: To separate and identify the components of a pheromone blend and determine their relative abundance.

Methodology:

-

Sample Preparation: Dissolve the pheromone sample in a volatile, nonpolar solvent such as hexane or dichloromethane.[5] For biological samples (e.g., pheromone glands), extraction is typically performed with an appropriate organic solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column appropriate for the analysis of nonpolar compounds (e.g., HP-5ms, DB-23).[14][15]

-

GC Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the long-chain acetates.[5]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 80 °C) and ramps up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.[16]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[16]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).[12] Quantification can be achieved by comparing the peak areas of the analytes to those of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of organic molecules, including the determination of double bond positions and stereochemistry.

Objective: To confirm the chemical structure and determine the stereochemistry of synthesized or isolated octadecadienyl acetates.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the octadecadienyl acetate in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed analysis.

-

¹H NMR Analysis:

-

The proton NMR spectrum will show characteristic signals for the different protons in the molecule.

-

The protons on the carbons of the double bonds typically appear in the range of δ 5.3-5.5 ppm. The coupling constants (J-values) between these protons can help determine the stereochemistry (Z or E).

-

The protons of the CH₂ group adjacent to the acetate oxygen appear around δ 4.1 ppm.

-

The methyl protons of the acetate group appear as a singlet around δ 2.0 ppm.[17]

-

The terminal methyl group of the hydrocarbon chain will appear as a triplet around δ 0.9 ppm.

-

-

¹³C NMR Analysis:

-

The carbon NMR spectrum provides information on the number and types of carbon atoms.

-

The carbonyl carbon of the acetate group will appear around δ 171 ppm.

-

The carbons of the double bonds will appear in the range of δ 120-140 ppm.

-

-

Advanced Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule and unambiguously assign all proton and carbon signals.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli, providing a measure of the biological activity of a pheromone.[18][19]

Objective: To assess the olfactory response of an insect antenna to different octadecadienyl acetate isomers or analogs.

Methodology:

-

Insect Preparation: An antenna is carefully excised from a live insect (typically a male for sex pheromones) under a stereomicroscope.[19]

-

Mounting: The excised antenna is mounted between two electrodes using a conductive gel or saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.[19][20]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing known concentrations of the test compound, dissolved in a solvent like hexane, are introduced into the airstream.[18][19]

-

Recording: The electrical potential difference between the two electrodes is amplified and recorded. The binding of odorant molecules to receptors on the antenna causes a depolarization, which is measured as a negative voltage deflection (the EAG response).[20]

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Dose-response curves can be generated by testing a range of concentrations. The responses to different compounds can be compared to determine the most active components.[19][21][22]

Signaling Pathways and Workflows

Pheromone Biosynthesis Pathway

The biosynthesis of octadecadienyl acetate pheromones in insects typically starts from common fatty acid precursors like palmitic or stearic acid. A series of enzymatic steps, including desaturation, chain-shortening (β-oxidation), reduction, and acetylation, leads to the final pheromone components.[23][24][25][26]

Caption: Generalized biosynthetic pathway of octadecadienyl acetate pheromones.

Experimental Workflow for Pheromone Identification

The identification of a novel octadecadienyl acetate pheromone typically involves a multi-step process integrating chemical analysis and biological assays.

Caption: Workflow for the identification and validation of new pheromones.

Conclusion

The physical and chemical properties of octadecadienyl acetate pheromones are intricately linked to their biological function as long-range chemical signals. A comprehensive understanding of these properties, facilitated by robust analytical methodologies, is essential for advancing research in chemical ecology and for the development of effective and environmentally benign pest management strategies. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of these fascinating semiochemicals.

References

- 1. nagwa.com [nagwa.com]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the vapor pressures of moth sex pheromone components by a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ent.iastate.edu [ent.iastate.edu]

- 25. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Species-Specific Pheromone Blends in Clearwing Moths (Sesiidae)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the species-specific pheromone blends utilized by clearwing moths (family Sesiidae). It covers the chemical composition of these blends, detailed experimental protocols for their analysis, and the underlying biological pathways involved in their biosynthesis and perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development working on moth pest management and related fields.

Quantitative Analysis of Clearwing Moth Pheromone Blends

The specificity of chemical communication in clearwing moths is achieved through precise blends of fatty acid derivatives, primarily acetates and alcohols with 18-carbon backbones. The following tables summarize the known pheromone components for various species within the Sesiidae family. It is important to note that the behavioral activity of these blends is often highly dependent on the specific ratios of their components.

Table 1: Pheromone Composition of Synanthedon Species

| Species | Pheromone Component | Abbreviation | Relative Ratio/Amount |

| Synanthedon acerni (Maple Callus Borer) | (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | 9 |

| (E,Z)-3,13-Octadecadien-1-ol | E3,Z13-18:OH | 1 | |

| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | E3,Z13-18:OAc | 4.3 |

| (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:OAc | 5.7[1] | |

| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-Octadecadien-1-yl acetate | Z3,Z13-18:Ac | Major component[2] |

| Synanthedon myopaeformis (Red-Belted Clearwing Moth) | (Z,Z)-3,13-Octadecadien-1-yl acetate | Z3,Z13-18:Ac | Main pheromone[2] |

| Synanthedon scitula (Dogwood Borer) | (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | - |

| (E,Z)-3,13-Octadecadienyl acetate | E3,Z13-18:Ac | - | |

| (Z,E)-3,13-Octadecadienyl acetate | Z3,E13-18:Ac | - | |

| Synanthedon tipuliformis (Currant Clearwing) | (E,Z)-2,13-Octadecadienyl acetate | E2,Z13-18:Ac | - |

| (Z,Z)-3,13-Octadecadienyl acetate | Z3,Z13-18:Ac | - |

Note: "-" indicates that the component has been identified, but specific quantitative ratios were not available in the cited literature.

Table 2: Pheromone Composition of Other Clearwing Moth Species

| Species | Pheromone Component | Abbreviation | Relative Ratio/Amount |

| Prionoxystus robiniae (Carpenterworm Moth) | (Z,E)-3,5-Tetradecadien-1-ol acetate | Z3,E5-14:Ac | Sex attractant[3][4] |

Experimental Protocols

The identification and quantification of clearwing moth pheromones involve a series of meticulous experimental procedures. The following sections detail the key methodologies.

Pheromone Gland Extraction

This protocol describes the excision of the pheromone gland and extraction of its contents.

Materials:

-

Virgin female clearwing moths (1-2 days old)

-

Dissecting scissors and fine-tipped forceps

-

Stereomicroscope

-

Glass vial with a conical bottom

-

Hexane (B92381) (HPLC grade)

-

Glass capillary tubes or micropipette

Procedure:

-

Anesthetize a virgin female moth by cooling it at 4°C for 10-15 minutes.

-

Place the moth under a stereomicroscope.

-

Using fine-tipped forceps, gently extend the ovipositor to expose the pheromone gland, which is typically located in the intersegmental membrane between the 8th and 9th abdominal segments.

-

Carefully excise the gland using dissecting scissors.

-

Immediately place the excised gland into a clean glass vial containing a small volume of hexane (e.g., 50 µL).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

For volatile collection, the extract can be carefully transferred to a new vial, and the solvent can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate and identify the chemical components of the pheromone blend.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Procedure:

-

Inject 1-2 µL of the pheromone gland extract into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.

-

Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify biologically active compounds in a complex mixture by using a male moth's antenna as a detector.

Setup:

-

The effluent from the GC column is split, with one part directed to the flame ionization detector (FID) and the other to the EAD preparation.

-

An excised male moth antenna is mounted between two electrodes.

-

The antennal signal is amplified and recorded simultaneously with the FID signal.

Procedure:

-

Inject the pheromone extract into the GC-EAD system.

-

Record the FID and EAD signals simultaneously.

-

Peaks in the FID chromatogram that elicit a simultaneous depolarization event in the EAD recording are considered biologically active.

Field Trapping Experiments

Field trapping experiments are essential to confirm the attractiveness of synthetic pheromone blends to male moths in a natural environment.

Materials:

-

Pheromone traps (e.g., delta or bucket traps).

-

Sticky liners for traps.

-

Synthetic pheromone lures with different component ratios and dosages.

-

Control lures (solvent only).

Procedure:

-

Deploy traps in the field at the appropriate height and spacing (at least 20 meters apart to avoid interference).

-

Use a randomized block design to account for spatial variability.

-

Check traps regularly (e.g., weekly) and record the number of captured male moths of the target species.

-

Replace lures and sticky liners as needed.

-

Analyze the data to determine the most attractive pheromone blend and dose. The color of the trap can also influence capture rates and should be considered in the experimental design.[5]

Signaling and Biosynthetic Pathways

The species-specific nature of clearwing moth pheromones is a result of tightly regulated biosynthetic pathways in the female and highly selective perception pathways in the male.

Pheromone Biosynthesis Pathway

In female moths, sex pheromones are typically synthesized from common fatty acids through a series of enzymatic modifications. This process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Caption: Generalized pheromone biosynthesis pathway in female moths.

Olfactory Signal Transduction Pathway

Male moths detect female-emitted pheromones via specialized olfactory receptor neurons (ORNs) located in their antennae. The binding of a pheromone molecule to a receptor triggers a signal transduction cascade, leading to the generation of an action potential.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Candidate Pheromone Receptors of the Red-Belted Clearwing Moth Synanthedon myopaeformis Bind Pear Ester and Other Semiochemicals | MDPI [mdpi.com]

- 3. Pheromones and Semiochemicals of genus, Prionoxystus (Lepidoptera: Cossidae) [pherobase.com]

- 4. Carpenterworm | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

The Role of (2E,13Z)-Octadecadienyl Acetate in Insect Communication: A Technical Guide

Abstract

(2E,13Z)-Octadecadienyl acetate (B1210297) is a crucial semiochemical that functions as a sex pheromone component for numerous insect species, primarily within the Lepidopteran family Sesiidae, commonly known as clearwing moths. This technical guide provides a comprehensive overview of the role of (2E,13Z)-octadecadienyl acetate in insect communication, detailing its biochemical synthesis, mode of action in the insect olfactory system, and its application in pest management strategies. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest control.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing interactions such as mating, aggregation, and foraging. Pheromones, chemical signals that trigger a social response in members of the same species, are paramount in this communication system. This compound is a Type I long-chain acetate pheromone that has been identified as a major or minor component of the female-produced sex pheromone blend in a variety of clearwing moth species.[1] The precise blend of this and other compounds is often critical for species-specific mate attraction and reproductive isolation.[2][3] Understanding the intricacies of this compound's role in insect communication provides a foundation for the development of targeted and environmentally benign pest management strategies.

Biosynthesis of this compound

The biosynthesis of this compound in female moths occurs within specialized pheromone glands and follows a modified fatty acid synthesis pathway. While the exact enzymatic steps for this specific molecule are not fully elucidated for all species, a general pathway can be inferred from studies on lepidopteran pheromone biosynthesis.[4][5][6][7] The process begins with acetyl-CoA and involves a series of desaturation, chain-shortening (or modification), reduction, and acetylation steps.

Caption: Generalized Biosynthetic Pathway of this compound.

Olfactory Signaling Pathway

The perception of this compound by male moths initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process translates the chemical signal into an electrical one, ultimately leading to a behavioral response.

Caption: Olfactory Signaling Pathway for Pheromone Reception in Insects.

Upon entering the sensillum lymph through pores on the antennal surface, the hydrophobic pheromone molecule binds to a Pheromone Binding Protein (PBP).[8][9][10] This complex is thought to transport the pheromone to the dendritic membrane of an olfactory receptor neuron, where it interacts with a specific Odorant Receptor (OR) complexed with a co-receptor (Orco).[8][11][12][13] This interaction leads to the opening of an ion channel, causing a depolarization of the neuronal membrane and the generation of an action potential that travels to the antennal lobe of the brain for processing.[10][12]

Quantitative Data on Bioactivity

The biological activity of this compound and its isomers varies significantly among different insect species. The following tables summarize quantitative data from electrophysiological and behavioral assays.

Table 1: Electroantennography (EAG) Response Data

| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes | Reference |

| Synanthedon myopaeformis | (3Z,13Z)-18:OAc | - | Strong Response | Major pheromone component. | |

| Synanthedon myopaeformis | (2E,13Z)-18:OAc | - | Strong Response | Antennally active but behaviorally inactive. | |

| Vitacea polistiformis | 99:1 blend of (E,Z)-2,13-18:OAc and (Z,Z)-3,13-18:OAc | 1 µg | Threshold dosage | Similar dose-response in males and females. | [14] |

| Nokona pernix | (3E,13Z)- and (3Z,13Z)-3,13-18:OH | - | EAG-active | Acetate forms were not the primary active compounds. | [15] |

Table 2: Field Trapping and Behavioral Response Data

| Species | Lure Composition | Trap Catch/Behavioral Response | Notes | Reference |

| Synanthedon myopaeformis | (3Z,13Z)-18:OAc | Highly attractive | (2E,13Z)-18:OAc was behaviorally inactive. | |

| Synanthedon tenuis | Z3,Z13-18:OAc | No attraction | Z3,Z13-18:OH was the attractive component. | [16] |

| Synanthedon tenuis | Z3,Z13-18:OH + Z3,Z13-18:OAc | Strong inhibition of attraction | The acetate acts as a behavioral antagonist. | [16] |

| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | Specific attraction | The aldehyde is the main attractive component. | [17] |

| Synanthedon hector | Z3,Z13-18:OAc | Attractive | Addition of (3E,13Z) isomer or the alcohol was inhibitory. | [3] |

Experimental Protocols

The identification and characterization of this compound as a semiochemical rely on a suite of specialized experimental techniques.

Pheromone Gland Extraction and Analysis

This protocol outlines the general steps for extracting and analyzing pheromone components from female moth glands.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Purification of (2E,13Z)-Octadecadienyl Acetate: A Detailed Guide for Researchers

Abstract